

A Guide to the Spectroscopic Characterization of 2-(2-Bromophenoxy)propanoic Acid

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Compound of Interest

Compound Name: 2-(2-Bromophenoxy)propanoic acid

Cat. No.: B1335347

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This technical guide provides a detailed analysis of the expected spectroscopic data for **2-(2-Bromophenoxy)propanoic acid**, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published spectra for this specific molecule, this guide synthesizes predicted data based on established spectroscopic principles and available data for structurally analogous compounds. This approach offers a robust framework for the identification and characterization of **2-(2-Bromophenoxy)propanoic acid**.

Molecular Structure and Spectroscopic Overview

2-(2-Bromophenoxy)propanoic acid possesses a unique combination of a chiral propanoic acid moiety and a substituted aromatic ring. This structure gives rise to a distinct spectroscopic fingerprint that can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of the synthesized compound.

Caption: Molecular structure of **2-(2-Bromophenoxy)propanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the anisotropic effects of the aromatic ring.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
Carboxylic Acid (-COOH)	10.0 - 12.0	Singlet (broad)	-	1H
Aromatic (Ha)	7.55	Doublet of Doublets	8.0, 1.5	1H
Aromatic (Hb)	7.25	Triplet of Doublets	8.0, 1.5	1H
Aromatic (Hc)	6.90	Triplet of Doublets	8.0, 1.5	1H
Aromatic (Hd)	6.85	Doublet of Doublets	8.0, 1.5	1H
Methine (-CH)	4.80	Quartet	7.0	1H
Methyl (-CH ₃)	1.70	Doublet	7.0	3H

Interpretation:

- **Carboxylic Acid Proton:** The acidic proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and its acidic nature.
- **Aromatic Protons:** The four protons on the brominated benzene ring will exhibit a complex splitting pattern due to their different chemical environments. The proton ortho to the bromine atom (Ha) is expected to be the most deshielded. The remaining protons will appear in the typical aromatic region.

- Methine Proton: The proton on the chiral center, adjacent to the oxygen and the carbonyl group, will be deshielded and appear as a quartet due to coupling with the three methyl protons.
- Methyl Protons: The three protons of the methyl group will appear as a doublet due to coupling with the single methine proton.

Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3)

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
Carbonyl (-C=O)	175.0
Aromatic (C-O)	153.0
Aromatic (C-Br)	113.0
Aromatic (CH)	133.0, 128.0, 122.0, 115.0
Methine (-CH)	72.0
Methyl (-CH ₃)	18.0

Interpretation:

- Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most deshielded carbon, appearing at the lowest field.
- Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the oxygen (C-O) will be significantly downfield, while the carbon attached to the bromine (C-Br) will also be distinguishable. The remaining four aromatic CH carbons will appear in the range of 115-135 ppm.
- Aliphatic Carbons: The methine carbon, being attached to an oxygen atom, will be deshielded compared to the methyl carbon.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-(2-Bromophenoxy)propanoic acid** in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Acquire the spectra on a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time or a larger sample quantity may be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity
O-H stretch (Carboxylic Acid)	3300 - 2500	Broad, Strong
C-H stretch (Aromatic)	3100 - 3000	Medium
C-H stretch (Aliphatic)	3000 - 2850	Medium
C=O stretch (Carboxylic Acid)	1720 - 1700	Strong
C=C stretch (Aromatic)	1600 - 1450	Medium
C-O stretch (Ether)	1250 - 1200	Strong
C-Br stretch	650 - 550	Medium

Interpretation:

- O-H Stretch: A very broad and strong absorption in the region of 3300-2500 cm^{-1} is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[1][2]
- C=O Stretch: A strong, sharp peak around 1710 cm^{-1} is characteristic of the carbonyl group in a carboxylic acid.[2]
- C-O Stretch: The presence of the ether linkage will be confirmed by a strong absorption in the 1250-1200 cm^{-1} region.
- Aromatic and Aliphatic C-H Stretches: These will appear in their expected regions.
- C-Br Stretch: The carbon-bromine bond will show a medium intensity absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy

- Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) salt plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

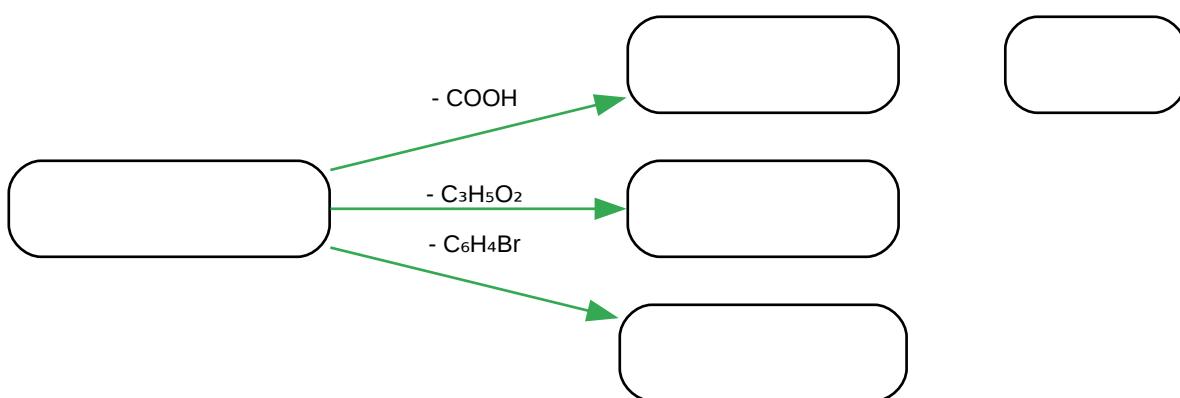
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

- Molecular Ion (M^+): The mass spectrum is expected to show a molecular ion peak at m/z 244 and an $\text{M}+2$ peak at m/z 246 of nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom. The nominal molecular weight is 245.08 g/mol .[3]

- Major Fragment Ions:

- m/z 199/201: Loss of the carboxyl group (-COOH).
- m/z 171/173: Loss of the propanoic acid side chain.
- m/z 155/157: Bromotropylium ion.
- m/z 73: Propanoic acid fragment.
- m/z 45: Carboxyl group fragment.



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Caption: Predicted major fragmentation pathway for **2-(2-Bromophenoxy)propanoic acid** in EI-MS.

Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.
- Ionization: Use electron ionization (EI) as the ionization method.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Holistic Confirmation of Structure

The definitive confirmation of the structure of **2-(2-Bromophenoxy)propanoic acid** is achieved by the synergistic interpretation of all spectroscopic data.

- NMR spectroscopy will elucidate the precise connectivity of the carbon and hydrogen atoms.
- IR spectroscopy will confirm the presence of the key carboxylic acid and ether functional groups.
- Mass spectrometry will determine the molecular weight and provide fragmentation information that is consistent with the proposed structure.

By combining these techniques, researchers and scientists can be highly confident in the identity and purity of their synthesized **2-(2-Bromophenoxy)propanoic acid**, which is a critical step in any drug development or chemical research endeavor.

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